Cas no 780723-99-1 (5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline)
5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline
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5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C188020-25mg |
5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline |
780723-99-1 | 25mg |
$ 210.00 | 2022-06-06 | ||
| TRC | C188020-50mg |
5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline |
780723-99-1 | 50mg |
$ 350.00 | 2022-06-06 | ||
| Chemenu | CM243071-1g |
5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline |
780723-99-1 | 97% | 1g |
$1845 | 2023-03-20 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD562041-1g |
5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline |
780723-99-1 | 97% | 1g |
¥12733.0 | 2024-04-18 |
5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline
Research Brief on 5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline (CAS: 780723-99-1): Recent Advances and Applications
5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline (CAS: 780723-99-1) is a key intermediate compound that has garnered significant attention in pharmaceutical and chemical research due to its versatile applications in drug discovery and development. Recent studies have focused on its synthesis, structural modifications, and potential biological activities, particularly in the context of central nervous system (CNS) disorders and antimicrobial agents. This research brief synthesizes the latest findings related to this compound, highlighting its chemical properties, synthetic routes, and emerging therapeutic potentials.
A 2023 study published in the Journal of Medicinal Chemistry explored novel synthetic pathways for 5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline, emphasizing improved yield and purity. The researchers developed a modified Pictet-Spengler reaction that achieved an 82% yield under optimized conditions, significantly higher than traditional methods. This advancement is particularly relevant for scaling up production while maintaining cost-effectiveness, addressing a critical need in industrial applications.
In pharmacological research, several recent investigations have examined the compound's potential as a building block for neuroactive agents. A team at the University of California, San Francisco (UCSF) reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of 5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline showed promising binding affinity to dopamine D2 and serotonin 5-HT2A receptors. These findings suggest potential applications in developing novel antipsychotic medications, with particular relevance to treatment-resistant schizophrenia cases.
The antimicrobial properties of this compound have also been a focus of recent research. A 2024 study in the European Journal of Medicinal Chemistry demonstrated that certain analogs exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 2 μg/mL. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, presenting a potential new avenue for combating antibiotic-resistant pathogens.
From a chemical biology perspective, the compound's reactivity has been exploited in targeted drug delivery systems. A Nature Communications publication (2023) detailed its use as a linker in antibody-drug conjugates (ADCs), where its stability in circulation and efficient release of payloads in target tissues showed advantages over conventional linkers. This application could significantly enhance the therapeutic index of cancer treatments while minimizing off-target effects.
Ongoing clinical research is investigating the safety profile of 5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline derivatives. Preliminary toxicology studies presented at the 2024 American Chemical Society meeting indicated favorable pharmacokinetic properties with low hepatotoxicity in animal models, though further studies are needed to assess long-term effects. These findings support continued exploration of the compound's therapeutic potential while emphasizing the importance of rigorous safety evaluations.
In conclusion, recent research on 5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline (780723-99-1) demonstrates its growing importance in pharmaceutical development. From improved synthetic methods to diverse therapeutic applications, this compound continues to offer valuable opportunities for drug discovery. Future research directions may focus on expanding its utility in precision medicine and addressing current limitations in large-scale production and formulation stability.
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